CYC-116

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

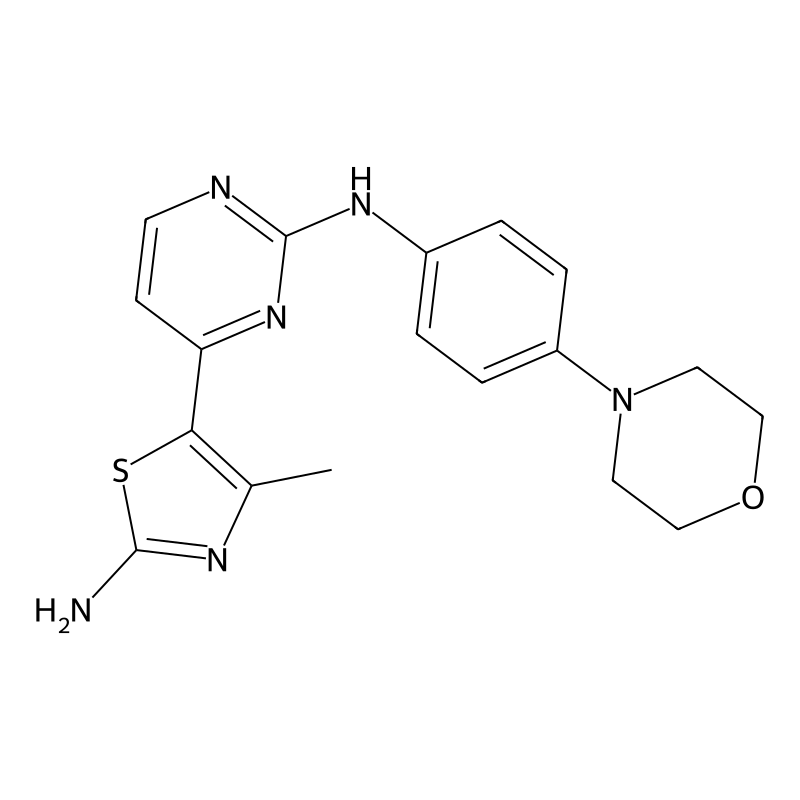

4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, also known as CYC116, is a molecule with promising applications in cancer research due to its ability to inhibit Aurora kinases. Aurora kinases are a family of enzymes that play a crucial role in cell division PubMed: . Inhibiting these enzymes can disrupt cell division and proliferation, leading to cell death in cancer cells.

Discovery and Mechanism of Action

CYC116 was identified through cell-based screening of a library of kinase-targeted compounds PubMed: . Studies revealed that CYC116 specifically targets Aurora A and B kinases with high potency. The mechanism of action involves competitive binding to the ATP-binding pocket of these kinases, thereby preventing them from phosphorylating their substrates, which are essential for proper cell division PubMed: .

Antitumor Activity

CYC116 has demonstrated potent antitumor activity in various cancer cell lines PubMed: . It disrupts mitosis, a critical stage of cell division, leading to cell death and reduced tumor cell proliferation. Additionally, studies suggest that CYC116 may also induce polyploidy, a condition where cells contain more than one set of chromosomes, which can further contribute to cell death PubMed: .

Preclinical Development

Preclinical studies have shown that CYC116 exhibits good oral bioavailability, making it a promising candidate for cancer therapy PubMed: .

CYC-116 is a novel small molecule compound primarily recognized for its potential as an anticancer agent. It is chemically identified as 4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine. This compound exhibits a unique mechanism of action that involves the inhibition of Aurora kinases, specifically Aurora A and B, which are critical enzymes in cell cycle regulation and mitosis. By interfering with these kinases, CYC-116 induces mitotic failure and promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy .

CYC-116 is known to engage in various chemical interactions that influence its biological activity. The compound primarily acts by binding to the ATP-binding site of Aurora kinases, leading to their inhibition. This binding is characterized by specific interactions, including hydrogen bonds and hydrophobic contacts with key amino acid residues in the kinase structure. For instance, docking studies have shown that CYC-116 forms a significant hydrogen bond between its amino moiety and the side chain of glutamic acid at position 161 of Aurora B kinase .

Additionally, CYC-116 has been shown to inhibit the phosphorylation of several signaling proteins involved in mast cell activation, such as Syk and LAT, thereby modulating downstream signaling pathways critical for cell proliferation and survival .

CYC-116 demonstrates significant antiproliferative activity across various cancer cell lines, with an average inhibitory concentration (IC50) of approximately 0.54 µM . Its biological effects extend beyond direct cancer cell inhibition; it also suppresses mast cell-mediated allergic responses by inhibiting the activity of Fyn kinase and the subsequent activation of Syk-dependent signaling pathways . This dual action highlights its potential utility in treating both cancer and inflammatory diseases.

The synthesis of CYC-116 involves multi-step organic reactions that typically include the formation of thiazole and pyrimidine rings. While specific synthetic routes may vary, they generally encompass the following steps:

- Formation of Thiazole Ring: The initial step involves creating a thiazole derivative through condensation reactions.

- Pyrimidine Synthesis: The pyrimidine core is synthesized using appropriate precursors, followed by substitution reactions to introduce the desired functional groups.

- Final Coupling: The morpholinophenyl group is introduced through coupling reactions to yield the final product, CYC-116.

These steps require careful control of reaction conditions to ensure high yield and purity of the final compound .

CYC-116 has been primarily investigated for its applications in oncology due to its ability to inhibit tumor growth through targeted action on Aurora kinases. It shows promise in treating various solid tumors and hematological cancers. Additionally, its immunomodulatory effects suggest potential applications in allergic conditions or inflammatory diseases where mast cell activation plays a critical role .

Interaction studies have demonstrated that CYC-116 not only inhibits Aurora kinases but also affects several downstream signaling pathways involved in cell proliferation and survival. For example, it inhibits the phosphorylation of key proteins like Akt and MAP kinases, which are pivotal in mediating cellular responses to growth factors . Furthermore, studies indicate that CYC-116 retains efficacy against certain mutant forms of Aurora B kinase, suggesting resilience against some resistance mechanisms observed with other inhibitors like ZM447439 .

Several compounds share structural or functional similarities with CYC-116, particularly those targeting Aurora kinases or involved in cancer treatment. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| ZM447439 | Aurora B kinase inhibitor | More selective towards Aurora B than A |

| MK-5108 | Dual inhibitor of Aurora A/B | Advanced clinical stage; shows promise in solid tumors |

| Alisertib | Selective inhibitor of Aurora A | Stronger focus on hematological malignancies |

| VX-680 | Pan-Aurora kinase inhibitor | Broad-spectrum activity but less specificity |

CYC-116 stands out due to its dual action on both cell cycle regulation and angiogenesis inhibition mechanisms, which may provide a broader therapeutic window compared to other compounds focused solely on kinase inhibition .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Dates

2. MacCallum, David; Green, Simon. Combination of CNDAC with a 2-substituted-4-heteroaryl-pyrimidine amine and use thereof in the treatment of a proliferative disorder. PCT Int. Appl. (2007), 48pp. CODEN: PIXXD2 WO 2007132228 A1 20071122 CAN 147:534652 AN 2007:1333052

3. Maccallum, David; Green, Simon. Combination of a 2-substituted-4-heteroaryl-pyrimidine amine with a cytotoxic drug and use thereof in the treatment of a proliferative disorder. PCT Int. Appl. (2007), 81pp. CODEN: PIXXD2 WO 2007132220 A1 20071122 CAN 147:548092 AN 2007:1332845

4. MacCallum, David; Green, Simon. Combined anticancer pyrimidine-thiazole aurora kinase inhibitors. PCT Int. Appl. (2007), 58pp. CODEN: PIXXD2 WO 2007132221 A1 20071122 CAN 147:548079 AN 2007:1331264

5. Benigni, Ariela; Zoja, Carla; Remuzzi, Giuseppe; Giannella-Borradori, Athos. Method of treatment and compositions for a disease associated with antinuclear antibodies. PCT Int. Appl. (2006), 87 pp. CODEN: PIXXD2 WO 2006021803 A2 20060302 CAN 144:267267 AN 2006:193566

6. Kontopidis, George; McInnes, Campbell; Pandalaneni, Sravan R.; McNae, Iain; Gibson, Darren; Mezna, Mokdad; Thomas, Mark; Wood, Gavin; Wang, Shudong; Walkinshaw, Malcolm D.; Fischer, Peter M. Differential Binding of Inhibitors to Active and Inactive CDK2 Provides Insights for Drug Design. Chemistry & Biology (Cambridge, MA, United States) (2006), 13(2), 201-211. CODEN: CBOLE2 ISSN:1074-5521. CAN 144:343077 AN 2006:183501

7. Wang, Shudong; Meades, Christopher; Wood, Gavin; O'Boyle, Janice; McInnes, Campbell; Fischer, Peter. Preparation of pyrimidine derivs. as inhibitors of cyclin-dependent kinases. PCT Int. Appl. (2004), 127 pp. CODEN: PIXXD2 WO 2004043953 A1 20040527 CAN 141:7130 AN 2004:430798

8. McInnes, Campbell; Wang, Shudong; Anderson, Sian; O'Boyle, Janice; Jackson, Wayne; Kontopidis, George; Meades, Christopher; Mezna, Mokdad; Thomas, Mark; Wood, Gavin; Lane, David P.; Fischer, Peter M. Structural Determinants of CDK4 Inhibition and Design of Selective ATP Competitive Inhibitors. Chemistry & Biology (2004), 11(4), 525-534. CODEN: CBOLE2 ISSN:1074-5521. CAN 142:51189 AN 2004:324510